tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate
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Overview
Description
tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate: is a compound belonging to the class of heterocyclic compounds known as pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes a tert-butyl ester group and a hydroxy group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine, followed by further functionalization steps . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazolopyridine core can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving pyrazolopyridine derivatives.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and tert-butyl ester groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Uniqueness
tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl ester and hydroxy groups enhances its stability and reactivity compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)9(16)8-7-5-4-6-13-10(7)15-14-8/h4-6,9,16H,1-3H3,(H,13,14,15) |
InChI Key |
OPQDSAOSAAMEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C2C=CC=NC2=NN1)O |
Origin of Product |
United States |
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